molecular formula C11H12N4O3 B10813995 [5-(4-Methoxy-benzyl)-tetrazol-2-yl]-acetic acid

[5-(4-Methoxy-benzyl)-tetrazol-2-yl]-acetic acid

Katalognummer B10813995
Molekulargewicht: 248.24 g/mol
InChI-Schlüssel: LNAQQMLPTPYGOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of WAY-312258 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: This involves the creation of the spirocyclic core, which is a key feature of WAY-312258.

    Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.

Industrial Production Methods: Industrial production of WAY-312258 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: WAY-312258 can undergo several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Wissenschaftliche Forschungsanwendungen

WAY-312258 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Wirkmechanismus

The mechanism of action of WAY-312258 involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

WAY-312258 can be compared with other compounds that have similar structures or biological activities:

Eigenschaften

Molekularformel

C11H12N4O3

Molekulargewicht

248.24 g/mol

IUPAC-Name

2-[5-[(4-methoxyphenyl)methyl]tetrazol-2-yl]acetic acid

InChI

InChI=1S/C11H12N4O3/c1-18-9-4-2-8(3-5-9)6-10-12-14-15(13-10)7-11(16)17/h2-5H,6-7H2,1H3,(H,16,17)

InChI-Schlüssel

LNAQQMLPTPYGOS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC2=NN(N=N2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.